molecular formula C8H12N2O3S B8356077 5-Amino-N-methoxy-2-methylbenzenesulfonamide

5-Amino-N-methoxy-2-methylbenzenesulfonamide

Cat. No. B8356077
M. Wt: 216.26 g/mol
InChI Key: XYWDPKIJXSLKJY-UHFFFAOYSA-N
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Patent
US07338959B2

Procedure details

N-Methoxy-2-methyl-5-nitrobenzenesulfonamide (0.5 g, 2 mmol) was combined with 10% palladium on carbon (0.05 g), ethanol (10 mL), and hydrazine (1 mL) and heated at reflux for 18 h. The solution was filtered through celite, concentrated, and purified on silica gel with methanol in dichloromethane. Product was an off white solid (0.28 g, 1.3 mmoL). 1H NMR (300 MHz, d6-DMSO) δ10.3 (s, 1H), 7.11 (s, 1H), 7.02 (d, J=8.2 Hz, 1H), 6.7 (d, J=8.2 Hz, 1H), 5.37 (s, 2H), 3.57 (s, 3H), 2.38 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][NH:3][S:4]([C:7]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:8]=1[CH3:16])(=[O:6])=[O:5].NN>[Pd].C(O)C>[NH2:13][C:11]1[CH:10]=[CH:9][C:8]([CH3:16])=[C:7]([S:4]([NH:3][O:2][CH3:1])(=[O:5])=[O:6])[CH:12]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CONS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite,
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel with methanol in dichloromethane

Outcomes

Product
Name
Type
Smiles
NC=1C=CC(=C(C1)S(=O)(=O)NOC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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